

Bioactivity comparison of methoxyethoxy vs. ethoxy pyridine derivatives

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Compound of Interest

Compound Name: *[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine*

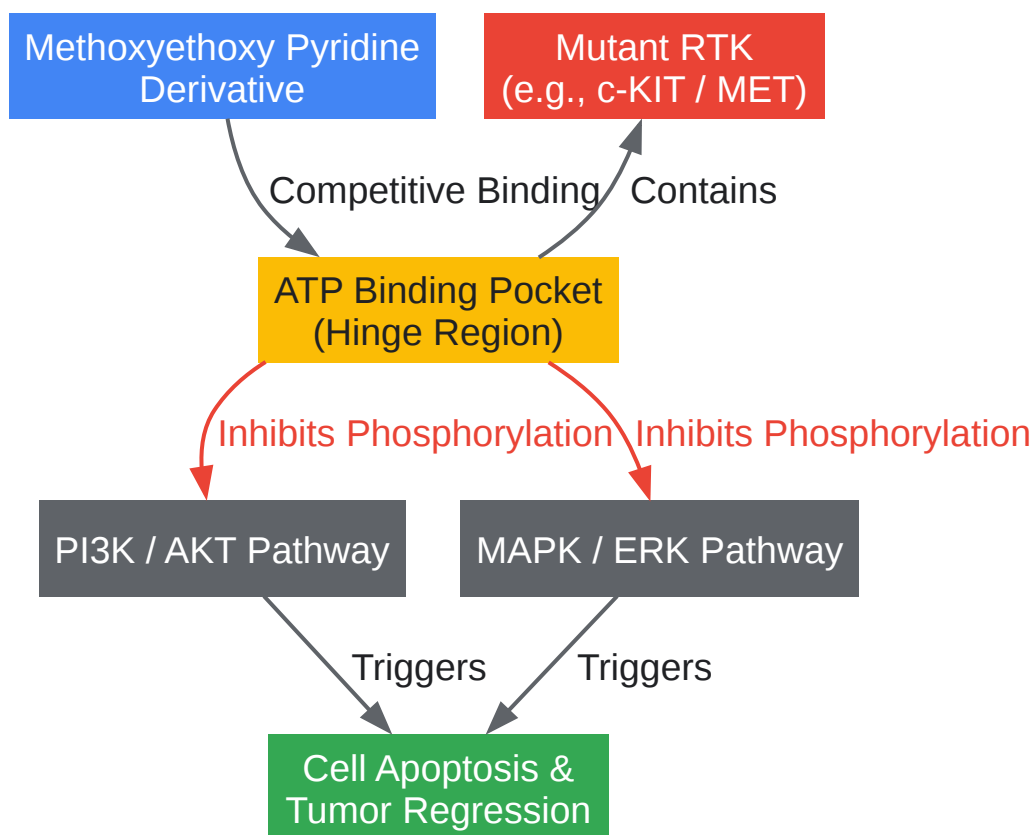
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Workflow detailing the SAR optimization from ethoxy to methoxyethoxy pyridine derivatives.



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Mechanism of action for methoxyethoxy pyridine derivatives inhibiting mutant RTK signaling.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental integrity.

Protocol 1: Microwave-Assisted Synthesis of 3-(2-Methoxyethoxy)pyridine

Causality: Traditional nucleophilic aromatic substitution (S_NAr) on pyridine rings often requires harsh conditions that promote N-alkylation side reactions. Microwave-assisted synthesis utilizing a copper catalyst ensures high regioselectivity for O-alkylation and drastically reduces reaction times.

- Preparation: In a microwave-safe vial, dissolve 1.0 equivalent of the halopyridine precursor (e.g., 3-bromo-pyridine) in 5 mL of anhydrous DMF.
- Reagent Addition: Add 3.0 equivalents of 2-methoxyethanol. Introduce 2.5 equivalents of Cesium Carbonate (Cs_2CO_3) as the base to deprotonate the alcohol, followed by 0.1 equivalents of Copper(I) Iodide (CuI) to catalyze the cross-coupling.
- Reaction & Self-Validation: Seal the vial and irradiate in a microwave reactor at 120°C for 45 minutes.
 - Validation Checkpoint: Aliquot 10 μL of the mixture and analyze via LC-MS. The reaction is validated as complete when the starting material peak (<5% relative abundance) is replaced by the $[\text{M}+\text{H}]^+$ peak corresponding to the methoxyethoxy product.
- Purification: Quench the reaction with distilled water, extract three times with Ethyl Acetate (EtOAc), dry over Na_2SO_4 , and purify via flash column chromatography (Hexane:EtOAc gradient).

Protocol 2: ADP-Glo Kinase Assay for Bioactivity Evaluation

Causality: The ADP-Glo assay is chosen over radiometric assays because it is a universal, homogeneous luminescent method that directly measures kinase activity by quantifying the ADP produced, eliminating the need for radioactive ATP.

- Incubation: In a 384-well white microplate, incubate 5 nM of recombinant kinase (e.g., c-KIT) with serially diluted pyridine derivatives (ranging from 10 μM to 0.1 nM) in 1x Kinase Assay Buffer for 15 minutes at room temperature to allow compound binding.
- Reaction Initiation: Add ultra-pure ATP (at the predetermined K_m concentration) and the specific substrate peptide. Incubate for 60 minutes at room temperature.
 - Validation Checkpoint (Z' -factor): Include a "No-Enzyme Control" (background) and a "Vehicle Control" (100% activity). Calculate the Z' -factor. The assay is only validated for analysis if $Z' > 0.6$, ensuring a robust signal-to-noise ratio.

- **Detection:** Add 5 μ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Subsequently, add 10 μ L of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.
- **Analysis:** Read the luminescence on a microplate reader. Plot the log(inhibitor) vs. response and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

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- Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications.
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